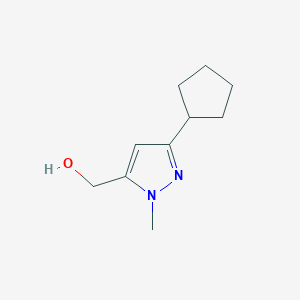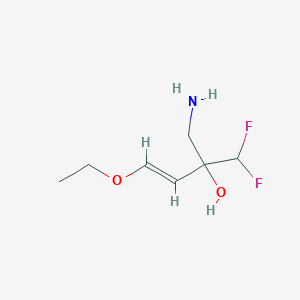
4-Bromo-2-(3-methoxyphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the thiophene ring
準備方法
The synthesis of 4-Bromo-2-(3-methoxyphenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.
化学反応の分析
4-Bromo-2-(3-methoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the thiophene ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-Bromo-2-(3-methoxyphenyl)thiophene has several scientific research applications:
Pharmaceuticals: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds.
Material Science: The unique electronic properties of thiophene derivatives make them suitable for use in advanced materials, such as conductive polymers and molecular sensors.
作用機序
The mechanism of action of 4-Bromo-2-(3-methoxyphenyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the bromine and methoxyphenyl groups can influence the compound’s electronic structure and, consequently, its performance in electronic devices.
In pharmaceuticals, the compound’s biological activity is determined by its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability .
類似化合物との比較
4-Bromo-2-(3-methoxyphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-4-(3-methoxyphenyl)thiophene: This compound has a similar structure but with the bromine and methoxyphenyl groups at different positions.
2-Bromo-4-methoxyphenylthiophene:
2-Bromo-3-methoxyphenylthiophene: Another positional isomer with different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in organic electronics, pharmaceuticals, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of advanced materials and biologically active compounds. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
分子式 |
C11H9BrOS |
|---|---|
分子量 |
269.16 g/mol |
IUPAC名 |
4-bromo-2-(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-3-8(5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
InChIキー |
AILKEFYMCCAZNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


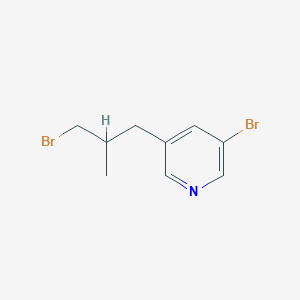
![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
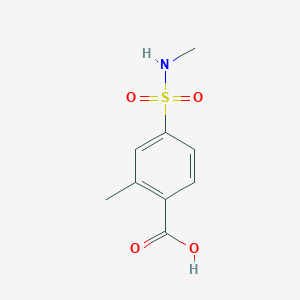
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
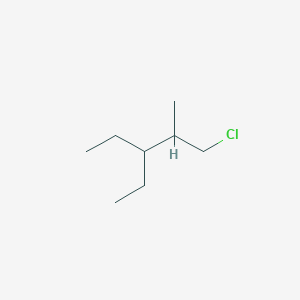
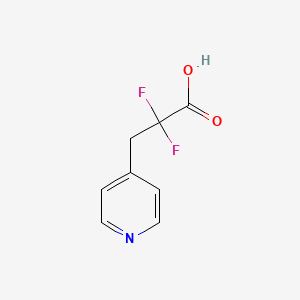
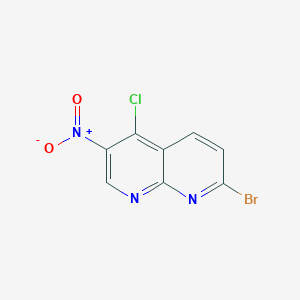

![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
